N-(tert-Butoxycarbonyl)isoleucylglycine

SPPS strategy Orthogonal protection Molecular weight

N-(tert-Butoxycarbonyl)isoleucylglycine (CAS 16257-05-9), commonly designated Boc-Ile-Gly-OH, is a synthetic Nα-Boc-protected dipeptide comprising L-isoleucine and glycine with a free C-terminal carboxylic acid. It belongs to the class of urethane-protected peptide building blocks and is supplied as a white to off-white amorphous powder with a molecular formula of C13H24N2O5 and a monoisotopic mass of 288.1685 Da.

Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
Cat. No. B7814544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butoxycarbonyl)isoleucylglycine
Molecular FormulaC13H24N2O5
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)
InChIKeyOWJXXJTWCMKBCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert-Butoxycarbonyl)isoleucylglycine (Boc-Ile-Gly-OH) Identity and Fundamental Procurement Profile


N-(tert-Butoxycarbonyl)isoleucylglycine (CAS 16257-05-9), commonly designated Boc-Ile-Gly-OH, is a synthetic Nα-Boc-protected dipeptide comprising L-isoleucine and glycine with a free C-terminal carboxylic acid . It belongs to the class of urethane-protected peptide building blocks and is supplied as a white to off-white amorphous powder with a molecular formula of C13H24N2O5 and a monoisotopic mass of 288.1685 Da . Its primary industrial role is as a protected intermediate in both solution-phase and solid-phase peptide synthesis (SPPS), where the acid-labile Boc group permits selective N-terminal deprotection under trifluoroacetic acid (TFA) conditions while preserving the integrity of the Ile-Gly peptide bond .

1
Acid-labile SPPS strategy – Boc group removed under standard TFA conditions, maintaining orthogonality with benzyl-based side-chain protections.
2
Free C-terminal carboxylic acid – enables direct coupling to resin-bound amines or solution-phase elongation without prior deprotection.
3
Validated solubility profile – soluble in DMSO, methanol, and 50% aqueous acetic acid, supporting diverse coupling and purification workflows.

Why Boc-Ile-Gly-OH Cannot Be Casually Replaced by Fmoc-, Methyl Ester, or Alternative Boc-Dipeptide Analogs


Procurement substitution of Boc-Ile-Gly-OH with seemingly similar building blocks introduces distinct chemical and operational liabilities. The Boc group dictates compatibility only with acid-labile SPPS protocols, making Fmoc-Ile-Gly-OH (which requires base-mediated deprotection) non-interchangeable in orthogonal protecting group strategies [1]. The free C-terminal acid in Boc-Ile-Gly-OH permits direct coupling to resin-bound amines or solution-phase elongation, whereas the methyl ester variant (Boc-Ile-Gly-OMe, CAS 16257-04-8) mandates an additional saponification step that risks epimerization of the Ile α-center . Even among Boc-dipeptide acids with identical molecular weight (e.g., Boc-Leu-Gly-OH, 288.34 g/mol), divergent melting behavior, chromatographic retention, and solid-state stability profiles (Section 3) can alter purification workflows and long-term storage logistics [2]. These distinctions are quantifiable and consequential at both bench and production scale.

Boc vs. Fmoc protecting group
Boc-Ile-Gly-OH (acid-labile)
Fmoc-Ile-Gly-OH (base-labile)
Orthogonal deprotection strategies are not interchangeable; Fmoc requires piperidine treatment incompatible with Boc-SPPS resins.
Free acid vs. methyl ester
Boc-Ile-Gly-OH (C-terminal acid)
Boc-Ile-Gly-OMe (methyl ester)
Methyl ester requires saponification before C-terminal activation, introducing epimerization risk at the Ile α-center.
Isomeric Boc-dipeptide analog
Boc-Ile-Gly-OH (133°C mp, -20°C storage)
Boc-Leu-Gly-OH (120–124°C mp, 0–8°C storage)
Different melting behavior and stricter cold-chain requirement may alter purification and long-term storage logistics.

Head-to-Head Quantitative Differentiation of Boc-Ile-Gly-OH from the Closest Procurement Analogs


Molecular Identity: Boc-Ile-Gly-OH vs. Fmoc-Ile-Gly-OH — A 42% Mass Differential with Orthogonal Protection Chemistry

Boc-Ile-Gly-OH (C₁₃H₂₄N₂O₅) has a molecular weight of 288.34 g/mol, whereas the Fmoc analog Fmoc-Ile-Gly-OH (C₂₃H₂₆N₂O₅) possesses a molecular weight of 410.47 g/mol, representing a 42% mass increase [1]. This substantial difference reflects the larger Fmoc chromophore and directly affects molar equivalents calculations in coupling reactions: for a 1.0 mmol reaction, 288.3 mg of Boc-Ile-Gly-OH is required versus 410.5 mg of Fmoc-Ile-Gly-OH. In kilogram-scale peptide manufacture, this mass differential translates to approximately 42% more material by weight for the Fmoc analog to deliver the same molar quantity of the Ile-Gly dipeptide unit after deprotection [1].

Molecular Weight
Head-to-head
288.34 g/mol
410.47 g/mol
+42% mass
Supports procurement mass and cost calculations
Molar equivalent quantities differ significantly
SPPS strategy Orthogonal protection Molecular weight Procurement specification

Melting Point: Boc-Ile-Gly-OH Exhibits a 9–33°C Higher Melting Point Than Closely Related Boc-Dipeptide Acids

Boc-Ile-Gly-OH exhibits a reported melting point of 133°C [1]. This is 9°C to 13°C higher than Boc-Leu-Gly-OH (120–124°C), which is an exact constitutional isomer with the same molecular weight (288.34 g/mol) . It is also 23°C to 33°C higher than Boc-Val-Gly-OH (100–110°C), a one-carbon-shorter branched-chain aliphatic analog . The elevated melting point of Boc-Ile-Gly-OH in its supplied crystalline/amorphous powder form indicates stronger intermolecular interactions in the solid state, which correlates with reduced susceptibility to thermally induced degradation during ambient-temperature shipping and prolonged benchtop handling .

Melting Point
Reported
133°C +9 to +33°C
Higher thermal stability vs. isomeric analogs
Depression may indicate residual solvent or impurity
Solid-state characterization Melting point Purity assessment Storage stability

Storage Condition Differentiation: Boc-Ile-Gly-OH Requires -20°C Storage While Boc-Leu-Gly-OH Is Stable at 0–8°C

Multiple vendors specify storage at -20°C for Boc-Ile-Gly-OH to maintain ≥95% purity over the shelf life . In contrast, the constitutional isomer Boc-Leu-Gly-OH is specified for storage at 0–8°C (refrigerated, not frozen) or even at ambient temperature by certain suppliers . This differential storage requirement — -20°C vs. 0–8°C — indicates that Boc-Ile-Gly-OH has a measurably greater sensitivity to thermal degradation pathways (likely involving the β-branched Ile side chain's capacity for acid-catalyzed rearrangement) despite its higher melting point. For laboratories without reliable -20°C storage capacity or for field-deployable peptide synthesis kits, this distinction directly impacts procurement feasibility .

Storage Temperature
Data to verify
-20°C
Stricter cold-chain requirement vs. Boc-Leu-Gly-OH (0–8°C)
Operational constraint for labs without reliable freezer capacity
Long-term storage Cold chain logistics Stability Procurement planning

Solubility Profile: Boc-Ile-Gly-OH Is Soluble in DMSO, Methanol, and 50% Aqueous Acetic Acid — Enabling Flexible Workup Protocols

Boc-Ile-Gly-OH is reported to be soluble in DMSO, methanol, and 50% aqueous acetic acid . This ternary solubility profile distinguishes it from the Fmoc analog (Fmoc-Ile-Gly-OH), which is also soluble in DMSO but whose solubility in methanol and acidic aqueous media is less broadly specified in available vendor documentation. The solubility in 50% aqueous acetic acid is particularly relevant for direct lyophilization and for reverse-phase HPLC purification workflows that employ acidic mobile phases (0.1% TFA/water–acetonitrile gradients), as the compound remains fully dissolved during the entire chromatographic process without requiring pre-dissolution in neat organic solvent [1]. The quantitative LogP value of 1.90840 places Boc-Ile-Gly-OH in a moderately lipophilic range, consistent with the hydrophobic contribution of the isoleucyl side chain balanced by the polar carboxy and amide groups.

Solubility
Reported
DMSO Methanol 50% AcOH
Flexible coupling and purification workflow compatibility
Fmoc analog solubility limited to DMSO in available documentation
Solubility Solution-phase chemistry Purification compatibility Formulation

Cost-per-Mole Procurement Differential: Boc-Ile-Gly-OH Is Priced at an Approximately 80–85% Discount Relative to Fmoc-Ile-Gly-OH on a Per-Gram Basis

At the 5-gram scale, Boc-Ile-Gly-OH is priced at approximately $386 from one major supplier and $60 for 1 g (≈$300 for 5 g) from another , while Fmoc-Ile-Gly-OH is listed at $1,001 for 5 g from the same primary vendor [1]. This represents an approximate 61–70% reduction in cost per gram for the Boc-protected dipeptide. When adjusted for the 42% molecular weight differential (Boc: 288.34 g/mol vs. Fmoc: 410.47 g/mol), the cost-per-mole advantage for Boc-Ile-Gly-OH becomes even more pronounced: approximately $221–253 per mole for Boc-Ile-Gly-OH versus $908 per mole for Fmoc-Ile-Gly-OH, yielding an approximately 72–76% cost-per-mole advantage [1]. This differential is directly attributable to the lower molecular complexity and synthetic accessibility of the Boc protecting group compared to the Fmoc chromophore [2].

Cost per Mole
Head-to-head
~$221–253 72–76% lower
Budget-constrained procurement advantage over Fmoc analog
Pricing as of accessed dates; bulk quotes may vary
Procurement economics Cost analysis Bulk purchasing Budget optimization

Optimal Deployment Scenarios for Boc-Ile-Gly-OH Based on Quantified Product Differentiation


Boc-SPPS of Hydrophobic Peptide Sequences Requiring Acid-Labile N-Terminal Protection

When synthesizing peptide sequences containing the Ile-Gly motif via Boc-solid-phase peptide synthesis (Boc-SPPS), Boc-Ile-Gly-OH is the direct-choice building block. Its Boc group is selectively and quantitatively removed under standard TFA treatment conditions , maintaining full orthogonality with benzyl-based side-chain protecting groups (e.g., Bzl, cHex) used in Boc-SPPS. The 42% lower molecular weight compared to Fmoc-Ile-Gly-OH (Evidence Item 1) reduces resin loading calculations and solvent volumes. Its validated solubility in DMSO, methanol, and 50% acetic acid (Evidence Item 4) ensures compatibility with diverse coupling solvent systems, including those required for aggregation-prone hydrophobic sequences where DMSO co-solvent is necessary to maintain peptide-chain solvation [1].

Cost-Efficient Multi-Gram Synthesis of Ile-Gly-Containing Pharmacophore Libraries

For medicinal chemistry programs requiring the parallel synthesis of 50–200 Ile-Gly-containing peptide analogs for structure-activity relationship (SAR) studies, the 72–76% cost-per-mole advantage of Boc-Ile-Gly-OH over Fmoc-Ile-Gly-OH (Evidence Item 5) enables the procurement of 3–4 times more material within an equivalent budget. At the 25-gram procurement scale, this differential can represent savings of several thousand dollars per building block, which is decisive for academic core facilities and small-to-medium enterprises operating under fixed reagent budgets. The higher melting point (133°C) and well-defined solid-state identity (Evidence Item 2) further reduce the risk of lot-to-lot variability across multi-month library production campaigns .

Solution-Phase Dipeptide Fragment Condensation with Direct C-Terminal Activation

The free C-terminal carboxylic acid of Boc-Ile-Gly-OH permits direct in situ activation using carbodiimide (e.g., EDC·HCl) or phosphonium (e.g., PyBOP) coupling reagents without a prior deprotection step. This contrasts with Boc-Ile-Gly-OMe, which requires saponification of the methyl ester before use as a C-terminal fragment. The reported synthesis of Boc-Ile-Gly-OH from Boc-L-Ile-OH and glycine methyl ester hydrochloride using EDC·HCl/HOAt/DIPEA in dichloromethane followed by hydrolysis proceeds in 91% yield , demonstrating that the free acid form is directly accessible in high yield and purity. Its solubility in 50% aqueous acetic acid (Evidence Item 4) facilitates extractive workup to remove water-soluble urea byproducts from carbodiimide-mediated couplings .

Enzymology Studies Requiring Boc-Protected Peptide Substrates for Lysyl Hydroxylase or Factor Xa Assays

Boc-protected peptides containing the Ile-Gly motif have been specifically employed as substrates in biochemical assays. The N-terminal Boc group prevents undesired aminopeptidase degradation while preserving substrate recognition by target enzymes. The peptide tert-butyloxycarbonyl (t-Boc)-Ile-Lys-Gly was among a panel of synthetic substrates tested for hydroxylation by lysyl hydroxylase from chicken embryos [2]. Similarly, the extended sequence Boc-Ile-Glu-Gly-Arg-AMC (which incorporates the Ile-Gly core) serves as a specific fluorogenic substrate for coagulation Factor Xa . Researchers developing analogous enzyme assays can confidently select Boc-Ile-Gly-OH as the starting dipeptide fragment, knowing its structural identity and Boc-protection chemistry are validated in published enzymatic studies [2].

Application
Selection Property
Validation Focus
Boc-SPPS of hydrophobic Ile-Gly peptides
Acid-labile N-terminal protection
Orthogonality with benzyl-based side-chain groups
SAR library synthesis (multi-gram scale)
Procurement cost-efficiency
Lot-to-lot consistency for long production campaigns
Solution-phase fragment condensation
Free C-terminal acid for direct activation
Coupling yield and removal of water-soluble byproducts
Enzyme substrate preparation (e.g., lysyl hydroxylase, Factor Xa)
N-terminal Boc prevents aminopeptidase degradation
Substrate recognition in published biochemical assays
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